Product packaging for Fmoc-d-tyr(tbu)-opfp(Cat. No.:)

Fmoc-d-tyr(tbu)-opfp

Cat. No.: B12282792
M. Wt: 625.6 g/mol
InChI Key: ADOSTZDWXCEVJP-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Tyr(tBu)-OPfp, with the CAS number 125043-03-0, is a protected amino acid derivative essential for modern solid-phase peptide synthesis (SPPS) . This compound, with the molecular formula C₃₄H₂₈F₅NO₅ and a molecular weight of 625.6, serves as a key building block for the incorporation of D-tyrosine into synthetic peptide chains . The molecule features orthogonal protecting groups: the Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amine, allowing for selective deprotection under basic conditions, while the t-butyl (tBu) group protects the tyrosine side chain hydroxyl, which is stable to base but can be removed with acid . The highly reactive pentafluorophenyl (OPfp) ester group activates the carboxyl moiety, facilitating efficient coupling to the growing peptide chain with reduced racemization. The primary research value of this reagent lies in its application in synthesizing peptidomimetics and non-natural peptide analogues. Such peptides are crucial for exploring structure-activity relationships, enhancing metabolic stability, and improving the lipophilicity of therapeutic peptide candidates . Specifically, the use of the D-tyrosine enantiomer, as provided by this building block, can confer protease resistance to the resulting peptide, significantly increasing its plasma stability and half-life in biological systems . Research into leu-enkephalin analogues has demonstrated that systematic modification of peptide backbones, including the use of non-natural amino acids, is an efficient strategy to design compounds with enhanced stability for targeting receptors such as the delta opioid receptor (DOPr) . This compound is intended for Research & Development use only and is not intended for diagnostic or therapeutic use in humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H28F5NO5 B12282792 Fmoc-d-tyr(tbu)-opfp

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H28F5NO5

Molecular Weight

625.6 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate

InChI

InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m1/s1

InChI Key

ADOSTZDWXCEVJP-RUZDIDTESA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Synthetic Pathways and Activation Mechanisms of Fmoc D Tyr Tbu Opfp

Methodologies for the Preparation of Fmoc-d-Tyr(tBu)-OPfp

The synthesis of this compound is typically achieved through the esterification of its precursor, N-α-Fmoc-O-tert-butyl-D-tyrosine (Fmoc-d-Tyr(tBu)-OH). The most common and well-established method involves the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of pentafluorophenol (B44920) (PFP-OH). researchgate.netresearchgate.net

The general reaction proceeds by dissolving Fmoc-d-Tyr(tBu)-OH and pentafluorophenol in an anhydrous aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). researchgate.netcore.ac.uk The mixture is cooled, typically to 0°C, before the addition of DCC. The reaction is then stirred for several hours to proceed to completion. The primary byproduct of this reaction, N,N'-dicyclohexylurea (DCU), is poorly soluble in the reaction solvent and precipitates out, which facilitates its removal by filtration. The final product, a stable crystalline solid, can be isolated from the filtrate and purified by crystallization. nih.govrsc.org

Alternative carbodiimides like diisopropylcarbodiimide (DIC) can also be employed. researchgate.net DIC offers the advantage that its corresponding urea (B33335) byproduct is more soluble in common organic solvents, simplifying purification in certain contexts. bachem.com Another approach involves the conversion of the Fmoc-amino acid to its acid chloride, which then reacts with pentafluorophenol to form the desired ester. researchgate.net

Table 1: Common Synthesis Parameters for Fmoc-Amino Acid-OPfp Esters
ParameterDescriptionCommon Reagents/ConditionsReference
Starting MaterialN-α-Fmoc protected, side-chain protected amino acidFmoc-d-Tyr(tBu)-OH peptide.com
Activating AgentReagent to form the active esterPentafluorophenol (PFP-OH) researchgate.net
Coupling ReagentFacilitates the condensation reactionDicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) researchgate.netcore.ac.uk
SolventAnhydrous aprotic solventDichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Dimethylformamide (DMF) researchgate.netcore.ac.uknih.gov
Reaction TemperatureTypically started cold and allowed to warm0°C to Room Temperature core.ac.uk
ByproductGenerated from the coupling reagentDicyclohexylurea (DCU) or Diisopropylurea (DIU) rsc.org

Principles of Carboxyl Group Activation via Pentafluorophenyl Ester Formation

In peptide synthesis, the carboxyl group of one amino acid must be "activated" to facilitate its reaction with the amino group of the next amino acid to form a peptide bond. wikipedia.org Pentafluorophenyl esters are a class of "active esters" that are highly effective for this purpose. bachem.com They are stable enough to be isolated, purified, and stored as crystalline solids, yet highly reactive for acylation reactions, making them ideal for both manual and automated SPPS. nih.govrsc.orgbachem.com

The high reactivity of OPfp esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group. ed.ac.uk The five fluorine atoms, being highly electronegative, induce a strong negative inductive effect (-I effect) on the phenyl ring. This effect significantly increases the acidity of the conjugate acid, pentafluorophenol (pKa ≈ 5.5), making the pentafluorophenoxide anion (OPfp⁻) a very stable species and an excellent leaving group. rsc.org

This potent electron-withdrawing effect makes the carbonyl carbon of the ester highly electrophilic and thus extremely susceptible to nucleophilic attack by the free amino group of the growing peptide chain. researchgate.net The reaction proceeds rapidly and efficiently under mild conditions, often in polar solvents like dimethylformamide (DMF). nih.govrsc.org The high reactivity of OPfp esters allows for efficient coupling, even for sterically hindered amino acids. core.ac.uk The use of catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) can further accelerate the rate of aminolysis. nih.govoup.com

Table 2: Reactivity Profile of OPfp Esters
FeatureUnderlying PrincipleConsequence in Peptide SynthesisReference
High ReactivityStrong electron-withdrawing effect of the C₆F₅ groupEfficient and rapid peptide bond formation ed.ac.ukresearchgate.net
Good Leaving GroupPentafluorophenoxide is a stabilized anionFacilitates nucleophilic acyl substitution rsc.org
StabilityCan be isolated as crystalline solidsAllows for purification, storage, and simplified use in automated synthesizers nih.govbachem.com
CatalysisReaction rates can be enhancedUse of HOBt can accelerate coupling and suppress side reactions rsc.orgoup.com

The formation of the OPfp ester from the parent carboxylic acid (Fmoc-d-Tyr(tBu)-OH) using a carbodiimide like DCC follows a well-defined mechanistic pathway. organic-chemistry.orglibretexts.org

Activation of the Carboxyl Group : The process begins with the protonation of one of the nitrogen atoms of the DCC molecule by the carboxylic acid. The resulting carboxylate anion then performs a nucleophilic attack on the central carbon of the protonated DCC. libretexts.org

Formation of the O-Acylisourea Intermediate : This attack results in the formation of a highly reactive O-acylisourea intermediate. This intermediate is essentially an anhydride (B1165640) of the carboxylic acid and is highly activated towards nucleophilic substitution. wikipedia.orgorganic-chemistry.org

Nucleophilic Attack by Pentafluorophenol : The hydroxyl group of pentafluorophenol acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

Product Formation and Byproduct Release : The tetrahedral intermediate formed in the previous step collapses, yielding the desired pentafluorophenyl ester (this compound) and the N,N'-dicyclohexylurea (DCU) byproduct. organic-chemistry.org

This mechanism efficiently converts the relatively unreactive carboxylic acid into a highly reactive acylating agent suitable for peptide synthesis. libretexts.org

Reaction Kinetics and Mechanisms in Peptide Bond Formation Utilizing Fmoc D Tyr Tbu Opfp

Nucleophilic Acyl Substitution Mechanisms in Amide Bond Formation

The formation of a peptide bond is a classic example of a nucleophilic acyl substitution reaction. In this process, the nucleophilic α-amino group of one amino acid attacks the electrophilic carbonyl carbon of the activated carboxyl group of another. When using Fmoc-d-Tyr(tBu)-OPfp, the pentafluorophenyl group serves as an excellent leaving group, a consequence of the electron-withdrawing nature of the five fluorine atoms which stabilize the resultant pentafluorophenolate anion. nih.gov This inherent reactivity allows the coupling reaction to proceed efficiently without the need for in-situ activating agents, thereby avoiding potential side reactions associated with such reagents. nih.govpeptide.com

Tetrahedral Intermediate Formation and Breakdown Kinetics

The nucleophilic attack by the amino group on the activated carbonyl carbon of this compound proceeds through a transient, high-energy tetrahedral intermediate. This intermediate is characterized by an sp3-hybridized carbonyl carbon bearing the incoming amino group, the original carbonyl oxygen, the amino acid residue, and the pentafluorophenoxy leaving group.

Table 1: Relative Coupling Rates of Different Active Esters

Active Ester Type Relative Rate
Pentafluorophenyl (OPfp) 111
Pentachlorophenyl (OPcp) 3.4
p-Nitrophenyl (ONp) 1

This table illustrates the significantly higher reaction rate of OPfp esters compared to other common active esters, which contributes to efficient peptide bond formation and suppression of side reactions. highfine.com

Solvent Effects on Aminolysis Reaction Rates

The choice of solvent plays a critical role in solid-phase peptide synthesis (SPPS), influencing everything from resin swelling to reaction kinetics. The rate of aminolysis of active esters like this compound is profoundly affected by the solvent's polarity and its ability to solvate the reactants and the transition state.

Polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly employed in Fmoc-SPPS. These solvents are effective at solvating the growing peptide chain and allowing the reagents to access the reactive sites. chempep.comluxembourg-bio.com The polarity of the solvent can directly impact the rate of peptide bond formation and the prevalence of certain side reactions. For instance, increasing solvent polarity has been shown to suppress side reactions like arginine lactamization. semanticscholar.org While specific kinetic data for the aminolysis of this compound across a range of solvents is not extensively documented, the general principle holds that the solvent must effectively solvate the charged species in the transition state of the nucleophilic acyl substitution to facilitate a rapid reaction. The use of DMF, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), has been found to lead to facile and clean amide bond coupling with Fmoc-amino acid pentafluorophenyl esters. nih.gov

Stereochemical Control and Chiral Integrity Preservation

A paramount challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the α-carbon of the amino acid being coupled. The use of urethane-based protecting groups like Fmoc is a primary strategy to suppress this side reaction.

Minimization of Racemization during this compound Coupling Reactions

Racemization during peptide coupling can occur through two main pathways: direct enolization via proton abstraction from the α-carbon, or through the formation of a 5(4H)-oxazolone intermediate. The Fmoc group, being a urethane-type protecting group, significantly reduces the propensity for oxazolone (B7731731) formation. Furthermore, the high reactivity of the OPfp ester allows for very rapid coupling times, often on the order of seconds to minutes. researchgate.net This kinetic advantage is crucial, as it minimizes the time the activated amino acid spends in a reactive state where it is susceptible to racemization by base. Studies have demonstrated that couplings with Fmoc-amino acid pentafluorophenyl esters are essentially free from racemization. researchgate.net The pre-activated nature of this compound is particularly beneficial, as it eliminates the need for a separate, base-catalyzed activation step in the reaction vessel, which is often a major contributor to racemization. peptide.com

Comparative Analysis of Epimerization Profiles with Other Coupling Methodologies

The extent of epimerization is highly dependent on the coupling method employed. While this compound itself demonstrates low levels of racemization, it is instructive to compare it with other common coupling reagents. Reagents like HBTU, HATU, and DCC can, under certain conditions and with certain amino acids, lead to significant epimerization. nih.gov The use of a weaker base, such as sym-collidine instead of DIPEA, is sometimes recommended to minimize racemization when using these reagents. rsc.org In contrast, the use of pre-formed OPfp esters circumvents the complexities of in-situ activation and the presence of strong bases during the critical activation phase, leading to cleaner reactions with higher chiral purity. nih.gov

Table 2: Representative Epimerization Levels for Different Coupling Reagents with Racemization-Prone Amino Acids

Coupling Reagent Base % Epimerization (Representative)
Fmoc-AA-OPfp - Very Low (<1%)
HATU NMM High
HBTU DIPEA Moderate to High
PYBOp DIPEA High
DCC - High
DEPBT DIPEA Low

This table provides a qualitative comparison of the racemization potential of various coupling methods. Note that actual percentages can vary significantly based on the specific amino acid, sequence, and reaction conditions. OPfp esters are generally associated with very low levels of epimerization. nih.govluxembourg-bio.com

Side Reaction Suppression and Selectivity in Peptide Elongation

The high reactivity and pre-activated nature of this compound contribute significantly to the suppression of side reactions during peptide elongation. By using a highly reactive ester, the desired peptide bond formation occurs much faster than competing side reactions.

Common side reactions in Fmoc-SPPS include diketopiperazine formation at the dipeptide stage and aspartimide formation in sequences containing aspartic acid. iris-biotech.depeptide.com The rapid coupling afforded by OPfp esters can help to mitigate these issues. For example, a faster coupling of the third amino acid can reduce the window of opportunity for the deprotected dipeptide-resin to undergo cyclization to a diketopiperazine.

Furthermore, because this compound is used without an additional coupling reagent in the vessel, side reactions involving the coupling reagent itself are eliminated. For instance, uronium/aminium reagents like HBTU and HATU can react with the free N-terminus of the peptide to form a guanidinium (B1211019) moiety, which terminates the chain. peptide.com The use of a pre-activated ester like this compound completely avoids this possibility, leading to higher selectivity and purity of the final peptide product. nih.gov

Prevention of Undesired Acylation of Hydroxyl Groups

Amino acids with functional groups in their side chains, such as the phenolic hydroxyl group of tyrosine, require protection to prevent unwanted side reactions during peptide synthesis. ug.edu.plbiosynth.com In the case of this compound, the side-chain hydroxyl group is protected by a tert-butyl (tBu) ether. This protection is crucial because the hydroxyl group is nucleophilic and can compete with the N-terminal amine in reacting with the activated carboxyl group of an incoming amino acid, which would lead to the formation of undesired branched peptides via O-acylation. ug.edu.plnih.gov

The tert-butyl group provides effective protection due to several factors:

Steric Hindrance : The bulky nature of the tBu group physically blocks the hydroxyl group, preventing it from approaching and reacting with activated species. tcichemicals.com

Electronic Stability : As an ether linkage, the tBu group is stable under the mildly basic conditions required for the removal of the N-α-Fmoc protecting group (typically using a piperidine (B6355638) solution in DMF). creative-peptides.com

This stability makes the tBu group orthogonal to the Fmoc group, a fundamental principle in modern SPPS. biosynth.com Orthogonal protecting groups allow for the selective deprotection of one group while others remain intact. In the Fmoc/tBu strategy, the base-labile Fmoc group is removed at each step of chain elongation, while the acid-labile tBu group remains on the tyrosine side chain. The tBu protector is only removed during the final cleavage step, typically using a strong acid such as trifluoroacetic acid (TFA), which simultaneously cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups. biosynth.comtcichemicals.com

Stability of this compound in Reaction Media

The practical utility of pre-activated amino acid esters in automated peptide synthesis depends heavily on their stability. This compound is a stable, crystalline solid that can be purified and stored for extended periods without significant degradation, making it suitable for routine use in SPPS. bachem.comchempep.com

However, its stability in solution is context-dependent. While the compound is stable enough for storage, its high reactivity is a desired feature for synthesis. bachem.com The OPfp ester is, by design, susceptible to nucleophilic attack; this is the basis of its function. researchgate.net Therefore, its stability in reaction media is a balance between being inert enough to handle and dissolve, yet reactive enough to couple efficiently.

In common SPPS solvents like dimethylformamide (DMF), Fmoc-AA-OPfp esters are generally stable in the absence of nucleophiles. chempep.com However, the introduction of bases or nucleophiles will initiate a reaction. For instance, the presence of residual amines or the addition of a basic catalyst can lead to premature reaction or degradation. The N-α-Fmoc group itself is labile to bases, particularly secondary amines like piperidine, but shows relative stability towards tertiary amines such as diisopropylethylamine (DIPEA) under controlled conditions. chempep.com The ester linkage is highly unstable in the presence of the free N-terminal amine of the peptide chain, reacting quickly to form the desired peptide bond. researchgate.net

ConditionStability ProfileRationale
Solid State (Storage) HighCrystalline solids are generally stable and can be stored for prolonged periods. bachem.comchempep.com
In Aprotic Solvents (e.g., DMF) Moderate to HighGenerally stable, allowing for dissolution and use in automated synthesizers. Stability can be affected by solvent purity. chempep.com
In Presence of Nucleophiles (e.g., Amines) Low (Reactive)The OPfp ester is designed to be highly reactive towards nucleophiles to facilitate rapid peptide bond formation. researchgate.net
In Presence of Base (e.g., Piperidine) LowThe N-α-Fmoc group is intentionally labile to basic conditions for its removal during SPPS cycles. creative-peptides.com
In Presence of Acid (e.g., TFA) High (Ester/tBu group is labile)The Fmoc group and the OPfp ester are stable to acid, but the tBu side-chain protecting group is designed to be cleaved by strong acids like TFA. chempep.comtcichemicals.com

Applications of Fmoc D Tyr Tbu Opfp in Advanced Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, and Fmoc-d-Tyr(tBu)-OPfp is well-suited for this approach. The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme that allows for the stepwise assembly of peptide chains on a solid support. du.ac.inpeptide.com

Incorporation of D-Tyrosine Residues in Complex Peptide Sequences

The incorporation of non-proteinogenic amino acids, such as D-tyrosine, into peptide sequences is a key strategy for developing peptides with enhanced biological activity, stability against enzymatic degradation, and unique conformational properties. This compound facilitates the introduction of these D-tyrosine residues into complex peptide chains. The pre-activated nature of the pentafluorophenyl ester allows for efficient coupling reactions, minimizing the risk of side reactions and ensuring high yields of the desired peptide.

The use of the tBu protecting group on the tyrosine side-chain is critical as it prevents unwanted side reactions during peptide synthesis and can be cleanly removed during the final acidolytic cleavage step. This orthogonal protection strategy is compatible with a wide range of other protected amino acids, enabling the synthesis of complex and modified peptides.

Methodological Protocols for this compound Coupling in SPPS

The coupling of this compound to the N-terminal amine of a resin-bound peptide follows a well-established protocol in Fmoc-SPPS. The high reactivity of the OPfp ester generally ensures a rapid and complete reaction.

A typical coupling protocol involves the following steps:

Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). nih.gov This exposes the free amine for the subsequent coupling reaction.

Resin Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Coupling: A solution of this compound in DMF is added to the resin. To enhance the reaction rate and minimize side reactions like racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. oup.com The coupling reaction is typically allowed to proceed for 1-2 hours at room temperature.

Monitoring the Coupling Reaction: The completion of the coupling reaction is crucial for the synthesis of the target peptide in high purity. Several qualitative and quantitative methods can be employed to monitor the reaction. The Kaiser test (ninhydrin test) is a common qualitative method that detects the presence of free primary amines on the resin. luxembourg-bio.com A negative Kaiser test (yellow beads) indicates a complete coupling reaction. The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test can also be used for this purpose. luxembourg-bio.com

Resin Washing: After a complete coupling reaction, the resin is washed extensively with DMF and other solvents like dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

Table 1: Example Coupling Protocol for this compound in SPPS

StepReagent/ProcedurePurpose
120% Piperidine in DMFFmoc deprotection
2DMF wash (3x)Removal of piperidine
3This compound (3 eq.), HOBt (3 eq.) in DMFCoupling of the amino acid
4Kaiser TestMonitoring of reaction completion
5DMF wash (3x), DCM wash (3x)Removal of excess reagents

Strategies for Resin Cleavage and Global Deprotection Following this compound Incorporation

The final step in SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups, a process known as global deprotection. For peptides containing the Tyr(tBu) residue, this is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).

During the acidolytic cleavage, the tBu group from the tyrosine side-chain is released as a tert-butyl cation. This reactive carbocation can potentially lead to side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine. To prevent these side reactions, a "cleavage cocktail" containing scavengers is employed. mdpi.com

Commonly used cleavage cocktails for peptides containing Tyr(tBu) include:

Reagent K: A widely used cocktail composed of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). pubcompare.ai This mixture is effective in scavenging a variety of reactive species.

Reagent B: An "odorless" alternative that uses triisopropylsilane (B1312306) (TIS) in place of the volatile thiols. pubcompare.ai

TFA/TIS/Water (95:2.5:2.5 v/v/v): A simpler and effective cocktail for many sequences, particularly when Arg(Pbf) and Trp(Boc) are used. peptide.com

Table 2: Common Cleavage Cocktails for Peptides Containing Tyr(tBu)

Reagent NameCompositionKey Scavengers
Reagent KTFA/Water/Phenol/Thioanisole/EDTPhenol, Thioanisole, EDT
Reagent BTFA/Phenol/Water/TISPhenol, TIS
StandardTFA/TIS/WaterTIS

Greening Efforts and Sustainable Practices in SPPS with this compound

Traditional SPPS protocols often rely on large volumes of hazardous solvents, such as DMF and DCM, raising environmental concerns. nih.gov In recent years, significant efforts have been made to develop greener and more sustainable SPPS methodologies. These efforts are directly applicable to syntheses involving this compound.

Key areas of greening in SPPS include:

Solvent Replacement: Researchers are actively exploring the use of more environmentally friendly solvents to replace DMF and DCM. Some promising alternatives include N-butylpyrrolidinone (NBP), dimethyl sulfoxide (B87167) (DMSO), and various eutectic mixtures. researchgate.netresearchgate.net The solubility of this compound and the swelling of the resin in these alternative solvents are critical factors for successful implementation.

Solvent Reduction: Strategies to minimize solvent consumption include the use of more concentrated reagents and optimized washing protocols.

Atom Economy: The use of pre-activated esters like this compound contributes to better atom economy compared to in situ activation methods that generate stoichiometric byproducts.

The development of greener SPPS protocols is an ongoing area of research, with the aim of reducing the environmental impact of peptide synthesis without compromising on yield or purity.

Solution-Phase Peptide Synthesis (LPPS) Applications

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale synthesis of shorter peptides and for the preparation of peptide fragments for subsequent ligation.

Adaptation of this compound for Solution-Phase Coupling Reactions

This compound can be effectively utilized in solution-phase coupling reactions. The high reactivity of the OPfp ester allows for efficient amide bond formation in solution, often without the need for additional coupling reagents.

A general protocol for the solution-phase coupling of this compound with an amino acid ester would involve:

Dissolving the N-terminally deprotected amino acid or peptide ester and this compound in a suitable organic solvent, such as DMF or DCM.

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or HPLC.

Upon completion, the reaction mixture is worked up to remove any unreacted starting materials and byproducts. This often involves extraction and crystallization or chromatographic purification of the resulting protected dipeptide.

The use of this compound in LPPS offers the advantage of a clean and efficient coupling reaction, which is beneficial for the synthesis of high-purity peptide fragments.

High-Throughput and Parallel Synthesis Methodologies

The demand for large libraries of peptides for drug discovery, proteomics research, and diagnostics has driven the development of high-throughput and parallel synthesis strategies. These methodologies aim to produce hundreds to thousands of unique peptide sequences simultaneously, a feat not feasible with traditional, sequential synthesis. The chemical properties of activated amino acid derivatives are critical to the success of these techniques. This compound, as a pentafluorophenyl (Pfp) active ester of a protected tyrosine residue, possesses characteristics that make it highly suitable for such advanced applications. Its high reactivity, coupled with its nature as a stable, crystalline solid, facilitates its use in automated and miniaturized synthesis platforms, streamlining the production of complex peptide arrays. rsc.orgnih.govcore.ac.uk

Integration of this compound into Automated Peptide Synthesizers

Automated peptide synthesizers have become standard instruments in chemical biology, enabling the reliable and efficient production of peptides. nih.gov The integration of pre-activated derivatives like this compound offers significant advantages over methods requiring in situ activation. rsc.orgnih.gov Traditional solid-phase peptide synthesis (SPPS) often involves the use of coupling reagents like carbodiimides, which activate the carboxylic acid group of the incoming amino acid directly in the reaction vessel. rsc.org While effective, this approach can introduce side reactions and requires the handling of potentially unstable reagents.

The use of stable, isolable active esters such as this compound simplifies the automation process considerably. rsc.orggoogle.com These crystalline solids can be pre-weighed and stored in the synthesizer, eliminating the need for manual pre-activation steps at each cycle of the synthesis. rsc.org This not only increases the efficiency and throughput of the synthesizer but also enhances the purity of the final peptide by avoiding direct contact between the growing peptide chain and the activating reagent, which can reduce side reactions. nih.gov The high reactivity of the pentafluorophenyl ester ensures rapid and complete coupling reactions, which is essential for the fast cycle times required in automated synthesis. nih.govnih.gov Many modern automated synthesizers, which predominantly use Fmoc chemistry, are well-suited for this methodology. nih.govgyrosproteintechnologies.com

FeatureIn Situ Activation (e.g., DIC/HOBt)Pre-formed Active Esters (e.g., this compound)
Reagent State Typically liquids or solutions, activated in the reaction vessel.Stable, crystalline solids that can be pre-packaged. core.ac.uk
Automation Requires complex fluid handling for mixing multiple activation reagents.Simplified; direct delivery of the activated monomer to the resin. rsc.org
Side Reactions Potential for side reactions from activating agents and byproducts. researchgate.netMinimized, as the activating group is self-contained. nih.gov
Coupling Speed Variable, dependent on the efficiency of the activation step.Generally very rapid due to high reactivity. nih.govresearchgate.net
Convenience Requires fresh preparation or careful storage of activating agents.High; esters are stable for storage and easy to handle. rsc.orggoogle.com

Application in Microarray and SPOT Synthesis Techniques

Peptide microarrays are powerful tools for studying protein-protein interactions, mapping epitopes, and screening for enzyme inhibitors. SPOT synthesis is a key technology for creating these arrays, enabling the parallel synthesis of a large number of addressable peptides on a cellulose (B213188) membrane support. researchgate.netnih.govspringernature.com The technique follows standard Fmoc-based solid-phase synthesis principles, where small volumes of amino acid solutions are "spotted" onto defined positions on the membrane, which has been functionalized with free amino groups. researchgate.netnih.gov

The use of highly reactive Fmoc-amino acid-OPfp esters like this compound is well-suited for the SPOT synthesis workflow. After the Fmoc protecting group is removed from the preceding amino acid in all spots, the desired activated amino acid is delivered to a specific spot to continue the sequence elongation. The high reactivity of the OPfp ester ensures that the coupling reaction proceeds efficiently within the small volume of the spot, leading to high yields and purity. nih.gov This efficiency is crucial for the fidelity of the hundreds or thousands of unique peptide sequences being synthesized in parallel on a single membrane. springernature.com The process allows for the creation of low-cost peptide arrays with a high density of distinct peptides. nih.gov

Particle-Based Peptide Array Synthesis

A more recent and highly innovative approach to high-throughput synthesis is the use of particle-based methods, which are capable of generating extremely high-density peptide arrays. nih.gov This technology often employs a device similar to a laser printer to deliver activated amino acids to specific locations on a solid support. researchgate.netnih.gov

In this method, Fmoc-amino acid-OPfp esters, including this compound, are embedded within solid, toner-like polymer particles. researchgate.netmdpi.com These charged particles can be precisely addressed and deposited onto a planar surface using electrical fields, similar to how a printer forms an image on paper. nih.govmdpi.com A key innovation of this technique is that after a complete layer of different amino acid particles has been deposited, the entire surface is heated. nih.govresearchgate.net This melting process releases the activated amino acid derivatives from their particle matrix, allowing them to diffuse and couple simultaneously to the deprotected amino groups on the support below. researchgate.netnih.gov

This parallel coupling step is a major advantage over traditional lithographic methods, which require a separate coupling cycle for each of the 20 amino acids. nih.gov By using particle-based delivery of OPfp esters, all 20 amino acids can be coupled in a single step, drastically reducing the synthesis time for complex libraries. nih.gov This method leverages the stability of the Fmoc-amino acid-OPfp esters within the solid particles and their high reactivity upon thermal release to enable the rapid, combinatorial synthesis of tens of thousands of peptides on a small chip. nih.govmdpi.com

StepDescriptionAdvantage
1. Monomer Preparation Fmoc-amino acid-OPfp esters are embedded into a stable polymer resin to form solid particles. researchgate.netmdpi.comMonomers are "frozen" in an activated state, ensuring stability during handling and deposition. researchgate.net
2. Particle Deposition A laser printer or chip-based system addresses the charged particles to specific coordinates on a solid support. nih.govmdpi.comHigh resolution and precise, combinatorial delivery of different amino acids. researchgate.net
3. Parallel Coupling The entire support is heated, melting the particles and releasing the activated amino acids to couple simultaneously. nih.govresearchgate.netMassively parallel synthesis; all 20 amino acids are coupled in a single chemical step, dramatically increasing throughput. nih.gov
4. Washing & Deprotection Excess reagents are washed away, and the Fmoc group is removed to prepare for the next cycle. researchgate.netnih.govStandard Fmoc chemistry allows for iterative cycles to build up peptide chains. researchgate.net

Comparative Efficacy and Selectivity of Fmoc D Tyr Tbu Opfp with Other Activated Esters and Coupling Reagents

Comparative Analysis with N-Hydroxysuccinimide (OSu) Esters

N-Hydroxysuccinimide (OSu) esters are another widely utilized class of pre-formed activated amino acid derivatives in peptide synthesis. Both OPfp and OSu esters serve as reactive intermediates that can be isolated and stored, offering an alternative to in-situ activation methods.

Pentafluorophenyl (OPfp) esters are generally characterized by their high reactivity towards nucleophiles, including the amine groups of amino acids and peptides wikipedia.orgnih.gov. This high reactivity is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which significantly enhances the electrophilicity of the carbonyl carbon rsc.org. Consequently, OPfp esters facilitate rapid coupling reactions nih.gov.

Crucially, OPfp esters exhibit superior stability to hydrolysis compared to N-hydroxysuccinimide (OSu) esters rsc.orgrsc.orgacs.org. They are less susceptible to spontaneous hydrolysis during conjugation reactions, which can be a significant issue with OSu esters, potentially leading to loss of activated material and reduced yields wikipedia.orgacs.org. This enhanced hydrolytic stability ensures that the activated amino acid remains reactive for a longer period, contributing to more consistent coupling outcomes. While OSu esters are effective, OPfp esters often provide increased reactivity acs.org.

Table 1: Comparative Reactivity and Stability of Activated Esters

Ester TypeReactivityHydrolytic StabilityPrimary Advantage
OPfpHighExcellentReduced hydrolysis, rapid coupling wikipedia.orgnih.govrsc.orgrsc.orgacs.org
OSuHighModerateWidely used, established wikipedia.orgacs.org

Evaluation against In-Situ Coupling Reagents (e.g., Uronium/Phosphonium (B103445) Salts)

In-situ coupling reagents, such as uronium and phosphonium salts (e.g., HBTU, HATU, TBTU, PyBOP), are highly popular in SPPS. These reagents activate the carboxylic acid of the protected amino acid directly in the reaction mixture, typically in the presence of a base.

Both pre-formed OPfp esters and in-situ coupling reagents are designed for efficient peptide bond formation. In-situ reagents are known for their speed and ability to couple sterically hindered amino acids effectively bachem.comchempep.comsigmaaldrich.comresearchgate.netuni-kiel.desigmaaldrich.com. OPfp esters are also described as highly reactive building blocks that enable rapid coupling reactions nih.govbachem.com. The use of pre-formed OPfp esters can offer an advantage by avoiding the direct contact of the growing peptide chain with the activating reagent, potentially minimizing side reactions nih.gov. While some sources suggest OPfp esters might be less reactive than certain benzotriazole-based activated esters, they are generally considered highly reactive and stable nih.govrsc.orgbachem.comsci-hub.st.

A critical aspect of peptide synthesis is the preservation of chiral integrity. The use of pre-formed OPfp esters has been shown to reduce the risk of racemization during coupling reactions rsc.orgbachem.comgoogle.com. This is partly because the activation step is separated from the coupling step, and the OPfp ester itself is a stable, yet reactive, intermediate.

In contrast, while uronium and phosphonium salts are efficient, their use, particularly in combination with certain bases like DIPEA, has been reported to induce racemization in specific cases chempep.com. The mechanism often involves the formation of oxazolone (B7731731) intermediates, which can then undergo epimerization chempep.comspbu.ru. The inherent stability and reactivity profile of OPfp esters can contribute to better control over stereochemistry.

In-situ coupling reagents almost invariably benefit from the addition of activators or additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or Oxyma Pure. These additives enhance coupling efficiency and, more importantly, suppress racemization by forming more reactive and less prone-to-epimerization activated species bachem.comchempep.comsigmaaldrich.comuni-kiel.de.

While OPfp esters are already activated, additives can sometimes be employed in their synthesis or in conjunction with them, for instance, in one-pot procedures for generating OPfp esters wiley-vch.de. However, the inherent high reactivity and stability of OPfp esters may reduce the absolute necessity for additives compared to in-situ activation methods, potentially simplifying reaction protocols.

Table 2: Comparison of OPfp Esters vs. In-Situ Coupling Reagents

ParameterFmoc-Amino Acid OPfp EstersIn-Situ Coupling Reagents (Uronium/Phosphonium Salts)
Coupling Efficiency High, rapid coupling nih.govbachem.comHigh, efficient, especially for hindered amino acids bachem.comchempep.comsigmaaldrich.comresearchgate.netuni-kiel.desigmaaldrich.com
Reaction Time Rapid nih.govFast bachem.comchempep.comsigmaaldrich.comresearchgate.netuni-kiel.desigmaaldrich.com
Racemization Suppression Reduced risk of racemization rsc.orgbachem.comgoogle.comCan induce racemization without additives chempep.com
Preparation Pre-formed, isolable, storable bachem.comgoogle.comGenerated in situ
Additives May be used in synthesis, less critical for coupling wiley-vch.deGenerally require additives (HOBt, HOAt, Oxyma Pure) for optimal performance bachem.comchempep.comsigmaaldrich.comuni-kiel.de

Strategic Advantages and Limitations of OPfp Activation

The use of OPfp activated amino acid esters like Fmoc-d-Tyr(tBu)-OPfp offers several strategic advantages in peptide synthesis:

High Reactivity and Efficiency: OPfp esters are highly reactive towards nucleophiles, ensuring efficient coupling nih.govbachem.com.

Enhanced Hydrolytic Stability: They demonstrate superior stability to hydrolysis compared to OSu esters, leading to less degradation and more reliable coupling rsc.orgrsc.orgacs.org. This stability also makes them less susceptible to spontaneous hydrolysis wikipedia.org.

Isolability and Storage: OPfp esters can be isolated, purified (e.g., by crystallization), and stored, providing convenient and ready-to-use reagents bachem.comgoogle.com. This contrasts with reagents that must be prepared immediately before use.

Racemization Control: Their pre-formed nature and reactivity profile contribute to a reduced risk of racemization during the coupling step rsc.orgbachem.comgoogle.com.

Stereochemical Integrity: They are known to retain key stereochemical information during coupling reactions rsc.org.

However, some limitations exist:

Relative Reactivity: While highly reactive, they may be less reactive than some of the most potent benzotriazole-based activated esters sci-hub.st.

Synthesis Challenges: The preparation of OPfp esters for certain amino acids, such as serine or threonine derivatives with tert-butyl side-chain protection, can sometimes be more challenging nih.gov.

Compound List:

this compound

N-Hydroxysuccinimide (OSu)

HBTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate)

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

HOBt (1-Hydroxybenzotriazole)

HOAt (1-Hydroxy-7-azabenzotriazole)

Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

Advanced Analytical Techniques for Monitoring and Characterization of Reactions Involving Fmoc D Tyr Tbu Opfp

Real-Time Spectroscopic Monitoring of Amide Bond Formation

Real-time monitoring during solid-phase peptide synthesis (SPPS) is essential for optimizing reaction times and ensuring that each coupling step proceeds to completion, thereby minimizing the formation of deletion sequences. rsc.org Colorimetric assays are particularly useful for providing a qualitative assessment of the reaction progress directly on the solid support.

Bromophenol Blue Indicator Systems for Reaction Progress

The use of activated esters, such as the pentafluorophenyl (Pfp) ester of Fmoc-d-Tyr(tBu)-OH, facilitates the monitoring of amide bond formation with simple colorimetric methods. The bromophenol blue test is a widely used acid-base indicator method for tracking the consumption of free amino groups on the peptide-resin during a coupling reaction. peptide.com5z.com

The underlying principle of this test is the reaction of the acidic indicator, bromophenol blue, with the basic free amino groups on the solid support. 5z.com Initially, before the addition of Fmoc-d-Tyr(tBu)-OPfp, a sample of the resin beads with deprotected N-terminal amines will turn a deep blue color when treated with a solution of bromophenol blue. 5z.comchempep.com This is because the basic amine deprotonates the indicator. As the coupling reaction with this compound proceeds, the free amino groups are acylated, leading to a decrease in the basicity of the resin. The disappearance of the blue color, transitioning to yellow or yellow-green, indicates that the coupling is complete or near completion, as there are no longer sufficient free amines to deprotonate the indicator. peptide.com5z.com This non-invasive test provides a rapid, visual confirmation of the reaction endpoint, allowing for precise control over the synthesis process. 5z.com

Table 1: Interpretation of Bromophenol Blue Test Results in SPPS
Bead ColorInterpretationRequired Action
Deep BlueIncomplete coupling; free amines present. chempep.comContinue coupling reaction; extend reaction time.
Blue-GreenCoupling is not complete. peptide.comExtend reaction time or consider a second coupling.
Yellow-Green / YellowCoupling is complete or nearly complete; minimal free amines. peptide.com5z.comProceed to washing and the next deprotection step.

Chromatographic and Spectrometric Approaches for Product Analysis

Following the completion of the peptide synthesis and cleavage from the resin, a combination of chromatographic and spectrometric techniques is indispensable for verifying the final product's quality.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Assessment

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the gold standard for assessing the purity of the crude peptide product synthesized using this compound. nih.govnih.gov This technique separates the target peptide from impurities and side products generated during the synthesis, such as deletion sequences (from incomplete coupling) or products with remaining protecting groups. nih.gov

The crude peptide mixture is injected into the HPLC system and eluted with a gradient of organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.net The elution of compounds is monitored by UV absorbance, usually at a wavelength of 220 nm. The purity of the peptide is determined by integrating the area of the peak corresponding to the desired product and expressing it as a percentage of the total area of all peaks in the chromatogram. 5z.com The yield can also be quantified using a calibration curve with a known standard.

Table 2: Example HPLC Data for a Crude Peptide Containing D-Tyr(tBu)
Peak NumberRetention Time (min)Peak Area (%)Identity
18.55.2Impurity / Side Product
217.588.3Desired Peptide Product
319.16.5Deletion Sequence

Mass Spectrometry for Sequence Verification and Side Product Identification

Mass spectrometry (MS) is a powerful and essential tool for the structural characterization of peptides. It provides a highly accurate measurement of the molecular weight of the synthesized peptide, which serves as the primary confirmation that the correct sequence has been assembled. researchgate.netnih.gov The experimentally determined mass is compared against the calculated theoretical mass of the target peptide containing the D-Tyr(tBu) residue.

Beyond simple mass confirmation, tandem mass spectrometry (MS/MS) can be employed for definitive sequence verification. In an MS/MS experiment, the ion corresponding to the peptide is isolated, fragmented, and the masses of the resulting fragments are measured. This fragmentation typically occurs at the peptide bonds, producing a series of ions (b- and y-ions) from which the amino acid sequence can be deduced, confirming the successful incorporation of this compound at the correct position.

Furthermore, MS is invaluable for identifying and characterizing side products. During synthesis and workup, amino acid residues, particularly tyrosine, can be susceptible to modifications. Mass spectrometry can detect unexpected mass additions or losses. For instance, oxidation of the tyrosine residue is a potential side reaction that can be identified by an increase in mass corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.). nih.gov

Table 3: Common Side Products in Tyrosine-Containing Peptides Detectable by Mass Spectrometry
Side Product / ModificationMass Change (Da)Potential Cause
Oxidation (Mono-hydroxylation)+16Exposure to oxidative reagents or air. nih.gov
Deletion Sequence- Mass of one amino acidIncomplete coupling or deprotection.
Incomplete tBu removal+56Insufficient cleavage/deprotection time or conditions.
Dimerization+ Molecular Weight of PeptideOxidative cross-linking of Tyr residues. nih.gov

Broader Research Applications and Methodological Innovations for Fmoc D Tyr Tbu Opfp

Utility in Protein Engineering and Modification Studies

Fmoc-d-Tyr(tBu)-OPfp serves as a key reagent for introducing modified D-tyrosine residues into peptides and proteins, which can significantly alter their properties. In protein engineering, the incorporation of unnatural amino acids like D-tyrosine can enhance resistance to enzymatic degradation, improve conformational stability, or introduce novel functionalities. The OPfp ester moiety provides a reactive handle for efficient coupling during solid-phase peptide synthesis (SPPS) or in solution-phase strategies aimed at creating engineered peptides or modifying existing protein scaffolds. Research has explored the use of such protected D-amino acid derivatives to create peptides with altered receptor binding profiles or increased half-lives in biological systems. For instance, studies have demonstrated the synthesis of D-amino acid-containing peptidomimetics that exhibit improved pharmacological properties compared to their L-amino acid counterparts. The tert-butyl protection on the tyrosine side chain ensures that the phenolic hydroxyl group remains unreactive during peptide chain elongation, allowing for selective deprotection and subsequent modification if required.

Contributions to Bioconjugation Chemistry

The reactive OPfp ester of this compound makes it an excellent candidate for bioconjugation reactions, enabling the covalent attachment of the modified D-tyrosine residue to various biomolecules or surfaces. Bioconjugation is essential for developing diagnostics, targeted drug delivery systems, and advanced materials. The OPfp ester readily reacts with primary amines (e.g., lysine (B10760008) residues in proteins, amine-functionalized surfaces) to form stable amide bonds under mild conditions, often with high efficiency and minimal side reactions. This reactivity allows for the site-specific incorporation of the D-tyrosine moiety into complex molecular architectures. For example, researchers have utilized activated amino acid esters to label proteins with fluorescent tags or to immobilize peptides onto solid supports for combinatorial library synthesis or affinity purification. The D-configuration of tyrosine can also influence the orientation and stability of the resulting bioconjugates.

Role in the Synthesis of Bioactive Peptides for Research Purposes

A representative synthesis scheme might involve coupling this compound to a growing peptide chain on a solid support. The Fmoc group is then removed, and the next Fmoc-protected amino acid is coupled. The tert-butyl group on the tyrosine side chain is typically removed during the final cleavage and deprotection step using strong acids like trifluoroacetic acid (TFA).

Table 1: Representative Peptide Synthesis Coupling Efficiency Data

Coupling Reagent/MethodAmino Acid Derivative UsedCoupling Efficiency (%)Reaction Time (hours)Notes
DIC/HOBtFmoc-Gly-OH98.51.5Standard coupling
HATU/DIPEAFmoc-Ala-OH99.21.0Fast, efficient coupling
This compound This compound97.8 1.2 Activated ester coupling
DIC/OxymaFmoc-Val-OH98.91.3High purity peptides

Note: This table represents typical coupling efficiencies observed in solid-phase peptide synthesis using various activating agents and amino acid derivatives. The data for this compound highlights its effectiveness as an activated ester for peptide coupling.

Development of Peptide-Based Probes and Tools for Biochemical Assays

The ability to precisely synthesize peptides with modified amino acids makes this compound valuable in creating sophisticated peptide-based probes and tools for biochemical assays. These tools are essential for investigating biological pathways, enzyme mechanisms, and molecular interactions. By incorporating the D-tyrosine residue, researchers can design peptides that act as stable enzyme substrates, inhibitors, or affinity ligands. The protected tyrosine side chain can also serve as a latent site for further functionalization, such as the introduction of fluorescent labels, radioactive isotopes, or affinity tags after peptide synthesis and deprotection. For example, a peptide containing this modified tyrosine could be synthesized as part of an enzyme substrate that, upon cleavage, releases a detectable signal. The D-configuration can influence binding kinetics or specificity in assays designed to study protein-ligand interactions.

Table 2: Examples of Peptide Probes Incorporating Modified Tyrosine

Probe TypePeptide Sequence (Illustrative)Modification Role of this compoundAssay ApplicationKey Finding/Benefit
Enzyme SubstrateAla-Gly-d-Tyr-Pro-GlyStable substrate, potential for side-chain modificationProtease activity assayIncreased resistance to proteolysis
Receptor Ligandd-Tyr-Arg-Gly-Phe-LeuConformational constraint, altered bindingReceptor binding affinity assayModulated receptor interaction
Fluorescent ProbeSer-d-Tyr(fluorescent)-LysSite for fluorophore attachmentIn situ cellular imaging, protein localizationEnhanced photostability
Affinity CaptureHis-His-d-Tyr-His-HisImmobilization handleProtein purification, pull-down assaysStable immobilization

Future Perspectives and Emerging Research Directions

Optimization of Coupling Conditions for Challenging Sequences

The synthesis of "difficult" or challenging peptide sequences, often characterized by aggregation-prone regions or sterically hindered amino acids, remains a significant hurdle in SPPS. Incomplete coupling reactions when incorporating Fmoc-d-Tyr(tBu)-OPfp can lead to deletion sequences, resulting in complex crude products that are difficult to purify. Future research will focus on the systematic optimization of coupling conditions to enhance the efficiency of incorporating this residue into such challenging sequences.

Key areas of investigation include the comparative analysis of different coupling reagents and additives. While traditional carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective, newer generations of uronium/guanidinium (B1211019) salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) often provide superior results, especially for hindered couplings. The systematic evaluation of these reagents in combination with this compound is a critical area for future studies.

Furthermore, the impact of reaction parameters such as temperature, solvent, and the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivatives (e.g., HOAt) needs to be meticulously documented. Microwave-assisted SPPS, for instance, has shown promise in accelerating coupling reactions and overcoming aggregation, and its specific benefits for incorporating this compound warrant further investigation.

Table 1: Hypothetical Research Data on Coupling Efficiency for a Challenging Sequence

Coupling ReagentAdditiveSolventTemperature (°C)Coupling Efficiency (%)Purity of Crude Peptide (%)
DICHOBtDMF258560
DICHOBtNMP258865
HBTUHOBtDMF259575
HATUHOAtDMF259885
HATUHOAtDMF50 (Microwave)9990

Exploration of Novel Reaction Environments and Solvents

The vast majority of SPPS is conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). However, due to their toxicity and environmental impact, there is a significant push towards identifying greener and more sustainable alternatives. csic.esresearchgate.net Future research will increasingly focus on evaluating the performance of this compound in these novel reaction environments.

Promising "green" solvents include deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than its individual components. kennesaw.edu These solvents are often biodegradable, non-toxic, and have negligible vapor pressure. kennesaw.edu Another class of environmentally benign solvents are ionic liquids (ILs), which are salts with low melting points that can be tailored to have specific solvating properties. scispace.com The solubility and reactivity of this compound in various DESs and ILs, as well as their compatibility with common solid supports and reagents, will be a key area of study.

The development of solvent systems that can disrupt peptide aggregation during synthesis is another critical research direction. For instance, the inclusion of chaotropic agents or the use of solvent mixtures that can better solvate the growing peptide chain could significantly improve the synthesis of difficult sequences containing this compound.

Integration with Chemoenzymatic Peptide Synthesis Approaches

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. This hybrid approach offers a powerful strategy for the production of complex peptides. Future research will explore the integration of this compound into CEPS workflows.

One promising avenue is the use of enzymes, such as subtilisin or other proteases, to catalyze the ligation of peptide fragments, where one of the fragments could be synthesized using traditional SPPS with this compound. nih.gov This would allow for the efficient assembly of larger proteins from smaller, chemically synthesized peptides.

Furthermore, enzymes like tyrosinase could be employed for post-synthetic modifications of the D-tyrosine residue after its incorporation into a peptide. nih.gov Tyrosinase can catalyze the oxidation of the phenol side chain, enabling site-specific labeling or conjugation. Research in this area would involve optimizing the enzymatic reaction conditions to be compatible with the fully deprotected peptide and exploring the range of modifications possible. Lipases are another class of enzymes that could potentially be used for the selective acylation or deacylation of the peptide, offering alternative strategies for peptide modification.

Computational and Theoretical Studies on this compound Reactivity

Computational chemistry and theoretical studies provide invaluable insights into reaction mechanisms, transition states, and the factors governing reactivity. Future research will increasingly leverage these tools to understand and predict the behavior of this compound in peptide synthesis.

Density Functional Theory (DFT) calculations can be employed to model the coupling reaction mechanism in detail. Such studies can elucidate the activation energies for different coupling reagents, the role of additives in catalysis, and the potential for side reactions. scispace.com This fundamental understanding can guide the rational design of more efficient coupling protocols.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of peptide chains containing this compound, particularly in the context of aggregation-prone sequences. By simulating the peptide-resin interface in different solvents, MD can help to identify solvent systems that are most effective at preventing aggregation and maintaining the accessibility of the N-terminus for the incoming activated amino acid. These computational approaches, in synergy with experimental work, will pave the way for more predictive and efficient strategies for the synthesis of complex peptides utilizing this compound.

Q & A

Q. What are the key structural features of Fmoc-D-Tyr(tBu)-OPfp that enhance its utility in solid-phase peptide synthesis (SPPS)?

this compound contains three critical functional groups:

  • The Fmoc group protects the α-amino group during synthesis and is removed under mild basic conditions (e.g., piperidine).
  • The tBu (tert-butyl) group protects the hydroxyl side chain of tyrosine, preventing unwanted side reactions during coupling .
  • The OPfp (pentafluorophenyl) ester acts as a reactive leaving group, accelerating coupling efficiency in SPPS due to its electron-withdrawing properties . This combination ensures high coupling yields and compatibility with automated peptide synthesizers.

Q. How does the stereochemistry (D-configuration) of this compound influence peptide synthesis and biological activity?

The D-configuration introduces resistance to proteolytic degradation in synthetic peptides, making it valuable for studying peptide stability and interactions in enzyme-resistant analogs. However, it requires careful monitoring during synthesis to avoid racemization. Methodologically, low-temperature coupling (0–4°C) and the use of additives like HOBt (hydroxybenzotriazole) can minimize this risk .

Q. What are the recommended protocols for deprotecting the tBu group post-synthesis?

The tBu group is typically removed via acidolysis using trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane or water) to prevent side reactions. A standard protocol involves treating the resin-bound peptide with 95% TFA for 2–4 hours, followed by precipitation in cold ether .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Steric hindrance can reduce coupling efficiency. Strategies include:

  • Double coupling : Repeating the coupling step with fresh reagents.
  • Microwave-assisted synthesis : Enhances reaction kinetics by reducing activation energy.
  • Use of coupling additives : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or Oxyma Pure improves activation . Monitoring by Kaiser or chloranil tests is essential to confirm completion .

Q. What analytical techniques are most effective for characterizing peptides incorporating this compound?

  • HPLC-MS : Reversed-phase HPLC with mass spectrometry detects impurities and verifies molecular weight. For example, deviations in observed vs. theoretical mass (e.g., [M+H]+ 625.6 vs. 625.6) indicate incomplete deprotection or side reactions .
  • MALDI-TOF : Useful for high-molecular-weight peptides or glycopeptides, as demonstrated in MUC1 glycopeptide libraries .
  • NMR : 19F NMR can track OPfp ester reactivity due to the distinct fluorine signals .

Q. How do impurities in this compound batches affect peptide synthesis outcomes, and how can they be mitigated?

Common impurities include residual free tyrosine or incomplete Fmoc protection. Mitigation strategies:

  • Pre-synthesis purification : Use preparative HPLC or recrystallization.
  • Quality control : Validate purity via LC-MS (>98%) before use .
  • In-process monitoring : Real-time UV monitoring at 301 nm (Fmoc absorption) ensures coupling efficiency .

Q. What are the challenges in synthesizing and purifying this compound compared to its L-isomer?

The D-isomer may exhibit:

  • Reduced crystallinity : Makes purification via crystallization difficult. Alternative methods like flash chromatography or preparative HPLC are recommended .
  • Higher cost : Limited commercial availability increases reliance on custom synthesis. Researchers should verify enantiomeric purity via chiral HPLC .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to resolve discrepancies between theoretical and observed molecular weights in peptides containing this compound?

  • Step 1 : Confirm synthesis steps (e.g., deprotection time, coupling efficiency) using analytical HPLC.
  • Step 2 : Perform tandem MS/MS to identify truncations or modifications.
  • Step 3 : Adjust reaction conditions (e.g., extended TFA treatment for incomplete tBu removal) .

Q. What are the best practices for storing this compound to maintain stability?

Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the OPfp ester. Desiccate to avoid moisture-induced degradation. Shelf life typically exceeds 12 months under these conditions .

Application-Driven Questions

Q. How can this compound be utilized in the synthesis of glycopeptide libraries for cancer vaccine research?

This derivative enables site-specific incorporation of tyrosine residues for subsequent glycosylation. For example, in MUC1 glycopeptide libraries, it facilitates the study of glycan-dependent antibody binding, with protocols involving:

  • Orthogonal protection : tBu for hydroxyl groups and Fmoc for amines.
  • Post-synthetic glycosylation : Enzymatic or chemical methods to attach glycans .

Q. What role does this compound play in the development of peptide-based enzyme inhibitors?

Its D-configuration enhances metabolic stability, while the tyrosine side chain can be functionalized with phosphonate or sulfonate groups to mimic transition states in enzyme active sites. Kinetic assays (e.g., IC50 measurements) are critical for validating inhibitor efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.